Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate
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Overview
Description
Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a tert-butyl group, a nitrophenoxy group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced through a nucleophilic substitution reaction using 4-nitrophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl imidazole derivatives.
Scientific Research Applications
Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as a building block in the synthesis of various organic compounds.
Uniqueness
Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate is unique due to the presence of both the nitrophenoxy and imidazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N3O7 |
---|---|
Molecular Weight |
363.32 g/mol |
IUPAC Name |
tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate |
InChI |
InChI=1S/C16H17N3O7/c1-16(2,3)26-14(20)18-10-17-8-12(18)9-24-15(21)25-13-6-4-11(5-7-13)19(22)23/h4-8,10H,9H2,1-3H3 |
InChI Key |
FHPYMMOARAWBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC=C1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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